Taxifolin 6-C-glucoside

Vue d'ensemble

Description

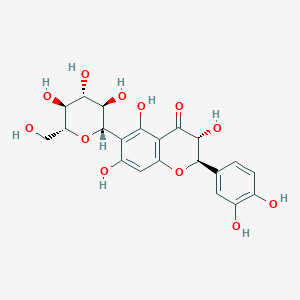

Taxifolin 6-C-glucoside is a flavonoid compound, specifically a glycosylated form of taxifolin. Taxifolin, also known as dihydroquercetin, is a flavanonol that belongs to the class of polyphenols. It is naturally found in various plants, including the Siberian larch and milk thistle. This compound is characterized by the attachment of a glucose molecule to the sixth carbon of the taxifolin structure through a C-glycosidic bond, which is more stable than the typical O-glycosidic bond found in many other glycosides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of taxifolin 6-C-glucoside involves a regio- and stereoselective C-glycosidation reaction. One efficient method includes the use of scandium triflate (Sc(OTf)3) as a catalyst to promote the C-glycosidation of taxifolin with D-glucose. This reaction typically yields this compound in about 35% yield. The separation of the product and its diastereomers can be achieved using chiral semipreparative reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal triflates as catalysts and advanced chromatographic techniques for purification are essential for achieving high purity and yield. Additionally, the process may be optimized for cost-effectiveness and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Taxifolin 6-C-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form o-quinones on the B-ring.

Reduction: Reduction reactions can modify the hydroxyl groups present in the structure.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation, respectively.

Major Products

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Glycosylation Studies

- Taxifolin 6-C-glucoside serves as a model compound for studying glycosylation reactions. Its structure allows researchers to investigate the stability of C-glycosidic bonds and the mechanisms of glycosylation processes .

Synthetic Routes

- The synthesis of this compound typically involves a regio- and stereoselective C-glycosidation reaction using scandium triflate (Sc(OTf)3) as a catalyst. This method yields the compound with approximately 35% efficiency .

Biological Applications

Antioxidant Properties

- This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It activates the Nrf2 pathway, enhancing the expression of antioxidant enzymes .

Anti-inflammatory Effects

- The compound has been shown to inhibit pro-inflammatory cytokines by modulating the NF-κB signaling pathway. This property makes it a candidate for treating inflammatory conditions .

Neuroprotective Effects

- Recent studies indicate that this compound may protect against cognitive impairment related to diabetes by suppressing neuroinflammation in microglial cells . It also demonstrates potential in preventing oxidative stress-induced apoptosis in human umbilical vein endothelial cells .

Medical Applications

Cancer Treatment

- This compound has shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting cell proliferation through the PI3K/Akt signaling pathway . Its ability to scavenge free radicals further contributes to its anticancer potential.

Cardiovascular Health

- The compound's antioxidant properties may also play a role in cardiovascular health by reducing oxidative damage and inflammation associated with cardiovascular diseases .

Neurodegenerative Disorders

- Research indicates that this compound could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease by inhibiting amyloid-beta production and reducing neuroinflammation .

Industrial Applications

Functional Foods and Nutraceuticals

- Due to its health-promoting effects, this compound is being explored for use in functional foods and nutraceuticals. Its incorporation into dietary products could enhance their antioxidant capacity and overall health benefits .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Model for glycosylation | Stability studies of C-glycosidic bonds |

| Biology | Antioxidant activity | Activation of Nrf2 pathway |

| Medicine | Cancer treatment | Induces apoptosis; inhibits proliferation |

| Medical Research | Neuroprotection | Suppresses neuroinflammation in diabetic models |

| Industry | Functional foods | Enhances antioxidant capacity in dietary products |

Case Studies

- Neuroinflammation Suppression

- Antioxidant Efficacy in Human Cells

- Cognitive Function Improvement

Mécanisme D'action

The mechanism of action of taxifolin 6-C-glucoside involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) pathway.

Anti-cancer Activity: This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation through the PI3K/Akt signaling pathway.

Comparaison Avec Des Composés Similaires

Taxifolin 6-C-glucoside can be compared with other similar flavonoid glycosides:

Quercetin 3-O-glucoside: Unlike this compound, quercetin 3-O-glucoside has an O-glycosidic bond, which is less stable under physiological conditions.

Kaempferol 3-O-glucoside: Similar to quercetin 3-O-glucoside, it has an O-glycosidic bond and different biological activities.

Eriodictyol 3’-O-glucoside: This compound also has an O-glycosidic bond and exhibits different antioxidant and anti-inflammatory properties

This compound stands out due to its stable C-glycosidic bond, which enhances its stability and bioavailability, making it a unique and valuable compound for various applications.

Activité Biologique

Taxifolin 6-C-glucoside, a flavonoid derived from the plant Garcinia epuctata, has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is a glycosylated form of taxifolin, which is known for its various health benefits. Recent studies have explored its mechanisms of action and therapeutic potentials in several biological contexts.

Antioxidant Properties

This compound exhibits significant antioxidant activity. It effectively scavenges reactive oxygen species (ROS), including hydroxyl radicals (⋅OH) and DPPH radicals, thus protecting cells from oxidative stress. Research indicates that it enhances the reducing power of metal ions such as Cu²⁺ and Fe³⁺, which is crucial for cellular protection against oxidative damage .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. In various models, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. It reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby mitigating inflammatory responses in conditions like endotoxemia and ischemia-reperfusion injury .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from damage induced by oxidative stress and inflammation. In studies involving cerebral ischemia models, it significantly reduced neuronal death and improved cell survival rates by modulating calcium ion dynamics and inhibiting apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, enhancing the efficacy of conventional antibiotics against resistant strains of bacteria like Staphylococcus aureus. This suggests its potential application in combinatory therapies for treating infections .

Anticancer Potential

This compound has been investigated for its anticancer properties. It inhibits cancer cell proliferation by affecting lipid metabolism pathways and inducing apoptosis in various cancer cell lines, including HeLa cells. Its ability to modulate fatty acid synthase activity plays a crucial role in its anticancer effects .

Study on Neuroprotective Mechanisms

A comparative analysis highlighted the neuroprotective effects of this compound in ischemic conditions. The study found that preincubation with this compound led to a significant reduction in calcium influx during oxygen-glucose deprivation (OGD), suggesting enhanced neuronal resilience against ischemic damage .

Clinical Trials on Cognitive Function

In a clinical trial involving healthy adults, ingestion of taxifolin-rich foods resulted in improved cognitive performance and reduced subjective fatigue. Participants showed significant differences in mental fatigue scores after consuming taxifolin compared to placebo, indicating its potential role in cognitive enhancement .

Data Summary

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Antioxidant | Scavenges ROS | Protects against oxidative stress |

| Anti-inflammatory | Inhibits NF-κB | Reduces cytokine levels |

| Neuroprotective | Modulates Ca²⁺ dynamics | Prevents neuronal death |

| Antimicrobial | Enhances antibiotic efficacy | Effective against resistant bacteria |

| Anticancer | Inhibits fatty acid synthase | Induces apoptosis in cancer cells |

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-5-11-14(26)17(29)19(31)21(33-11)12-9(25)4-10-13(15(12)27)16(28)18(30)20(32-10)6-1-2-7(23)8(24)3-6/h1-4,11,14,17-27,29-31H,5H2/t11-,14-,17+,18+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCFXQMAHURHU-FWCPWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150065 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112494-39-0 | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112494390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin 6-C-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.